molecular formula C10H10N3+ B048305 1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium CAS No. 111863-71-9

1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium

Cat. No.: B048305
CAS No.: 111863-71-9
M. Wt: 172.21 g/mol
InChI Key: AALLYHXVPOKEQO-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a cationic heterocyclic compound featuring a pyridinium core substituted with a methyl group at the 1-position and a pyrimidin-2-yl moiety at the 4-position. Its structure combines aromatic nitrogen-containing rings, which are critical in medicinal chemistry due to their electronic properties and ability to participate in hydrogen bonding and π-π interactions.

Properties

CAS No.

111863-71-9

Molecular Formula

C10H10N3+

Molecular Weight

172.21 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-4-yl)pyrimidine

InChI

InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1

InChI Key

AALLYHXVPOKEQO-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C2=NC=CC=N2

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=NC=CC=N2

Synonyms

Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Quaternary Ammonium Compounds
  • Paraquat (1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium): A dicationic herbicide with two connected pyridinium rings. Unlike 1-methyl-4-(pyrimidin-2-yl)pyridin-1-ium, paraquat’s bipyridinium structure enhances its redox activity, making it toxic to plants via reactive oxygen species generation.
  • 1-Methyl-4-[(E)-2-(2-methylphenyl)vinyl]pyridinium: Features a vinyl-linked aromatic substituent.
Pyrimidine Derivatives
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : A neutral pyrimidine derivative with a piperidine substituent. The lack of a cationic pyridinium ring reduces its solubility in polar solvents but enhances membrane permeability, a key difference from the title compound .
  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: Incorporates a pyrimidinone core with bulky aryl substituents. The ketone group introduces hydrogen-bonding capabilities absent in this compound, influencing its crystallinity and stability .

Electronic and Steric Properties

  • Nitrogen Content : The pyrimidin-2-yl group in the title compound introduces two additional nitrogen atoms compared to pyridine-based analogs (e.g., paraquat). This increases electron-deficient character, enhancing interactions with electron-rich biological targets .
  • Cationic Charge: The quaternary ammonium center in this compound imparts high water solubility, similar to paraquat, but the pyrimidine substituent may reduce nonspecific binding compared to simpler cations .

Physicochemical Data Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) Key Applications Reference ID
This compound ~215 (estimated) Pyrimidin-2-yl, methyl N/A Drug design, agrochemicals
Paraquat 186.3 Bipyridinium 175–180 Herbicide
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 207.3 Piperidine, methyl N/A Antimicrobial agents
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one 359.4 Aryl ketones, methyl N/A Anticancer research

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